4-[Amino(carboxy)methyl]-3-methylbenzoic acid
CAS No.: 198419-90-8
Cat. No.: VC7359129
Molecular Formula: C10H11NO4
Molecular Weight: 209.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198419-90-8 |
|---|---|
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.201 |
| IUPAC Name | 4-[amino(carboxy)methyl]-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | SGIKDIUCJAUSRD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
4-[Amino(carboxy)methyl]-3-methylbenzoic acid belongs to the class of substituted benzoic acids. Its IUPAC name, 4-[amino(carboxy)methyl]-3-methylbenzoic acid, systematically describes its structure: a benzoic acid backbone with a methyl group at position 3 and an amino-carboxymethyl substituent at position 4 . The molecular formula corresponds to a monoisotopic mass of 209.0688 Da, as verified by PubChem’s computed descriptors .
Key Structural Features:
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Aromatic ring: A benzene core provides structural rigidity.
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Carboxylic acid groups: At positions 1 (benzoic acid) and 4’ (side chain).
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Amino group: Attached to the carboxymethyl side chain at position 4.
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Methyl substituent: At position 3, influencing steric and electronic properties.
The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry .
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers, reflecting its use across research domains:
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DSSTox Substance ID: DTXSID30861489
Common synonyms include (±)-LY367385, a designation linked to its role in glutamate receptor studies .
Synthesis and Manufacturing
Critical Reaction Parameters:
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Catalyst: Palladium on carbon (Pd/C) for nitro group reduction.
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Solvent: Methanol, balancing solubility and reaction kinetics.
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Temperature: 60°C to optimize reaction rate without side product formation .
Structural Analogs and Derivatives
The compound 2-(carboxymethyl)-4-methoxybenzoic acid (CAS: 68294-03-1) shares functional group similarities, featuring a carboxymethyl group adjacent to a methoxy substituent . Comparative analysis of such analogs aids in understanding steric and electronic effects on reactivity and biological activity.
Physicochemical Properties
Acidity and Solubility
| Property | Value (Predicted) | Source |
|---|---|---|
| logS (Solubility) | -1.7 | ALOGPS |
| pKa (Strongest Acidic) | 3.8–4.2 | ChemAxon |
| Hydrogen Bond Donors | 3 | PubChem |
Spectral Data
While experimental spectra are unavailable in public databases, computational models predict characteristic IR absorptions for:
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Carboxylic acid O-H stretch: 2500–3000 cm.
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Aromatic C=C stretch: 1450–1600 cm.
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N-H bend (amine): 1500–1600 cm.
Research Applications and Biological Activity
Pharmacological Relevance
4-[Amino(carboxy)methyl]-3-methylbenzoic acid (LY367385) is documented as a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1) . This activity positions it as a tool compound in neuroscience research, particularly in studies of synaptic plasticity and neurodegenerative disorders.
Mechanism of Action:
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Competitive inhibition: Binds to the glutamate recognition site of mGluR1.
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IC: Reported in the nanomolar range for receptor subtype selectivity .
Industrial and Synthetic Utility
The compound’s bifunctional carboxylate groups make it a potential building block for:
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Metal-organic frameworks (MOFs): Coordination with metal ions.
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Peptide mimetics: Incorporation into pseudopeptide scaffolds.
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